

Application Notes and Protocols: GSK761

Treatment of HuT78 and HEK293 Cells

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Compound of Interest

Compound Name: GSK761

Cat. No.: B10857121

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Introduction

GSK761 is a potent and selective small molecule inhibitor of the Speckled Protein 140kDa (SP140), a bromodomain and PHD finger-containing epigenetic reader protein.[1] SP140 is predominantly expressed in immune cells and has been implicated in the regulation of inflammatory gene expression.[1] Genetic associations have linked the SP140 locus to several autoimmune and inflammatory diseases. The inhibition of SP140 by **GSK761** has been shown to modulate immune cell function, reducing the expression of pro-inflammatory cytokines and promoting an anti-inflammatory phenotype.[1][2] These application notes provide detailed protocols for the treatment of the human T-cell lymphoma cell line HuT78 and the human embryonic kidney cell line HEK293 with **GSK761**, along with methods for assessing its biological effects.

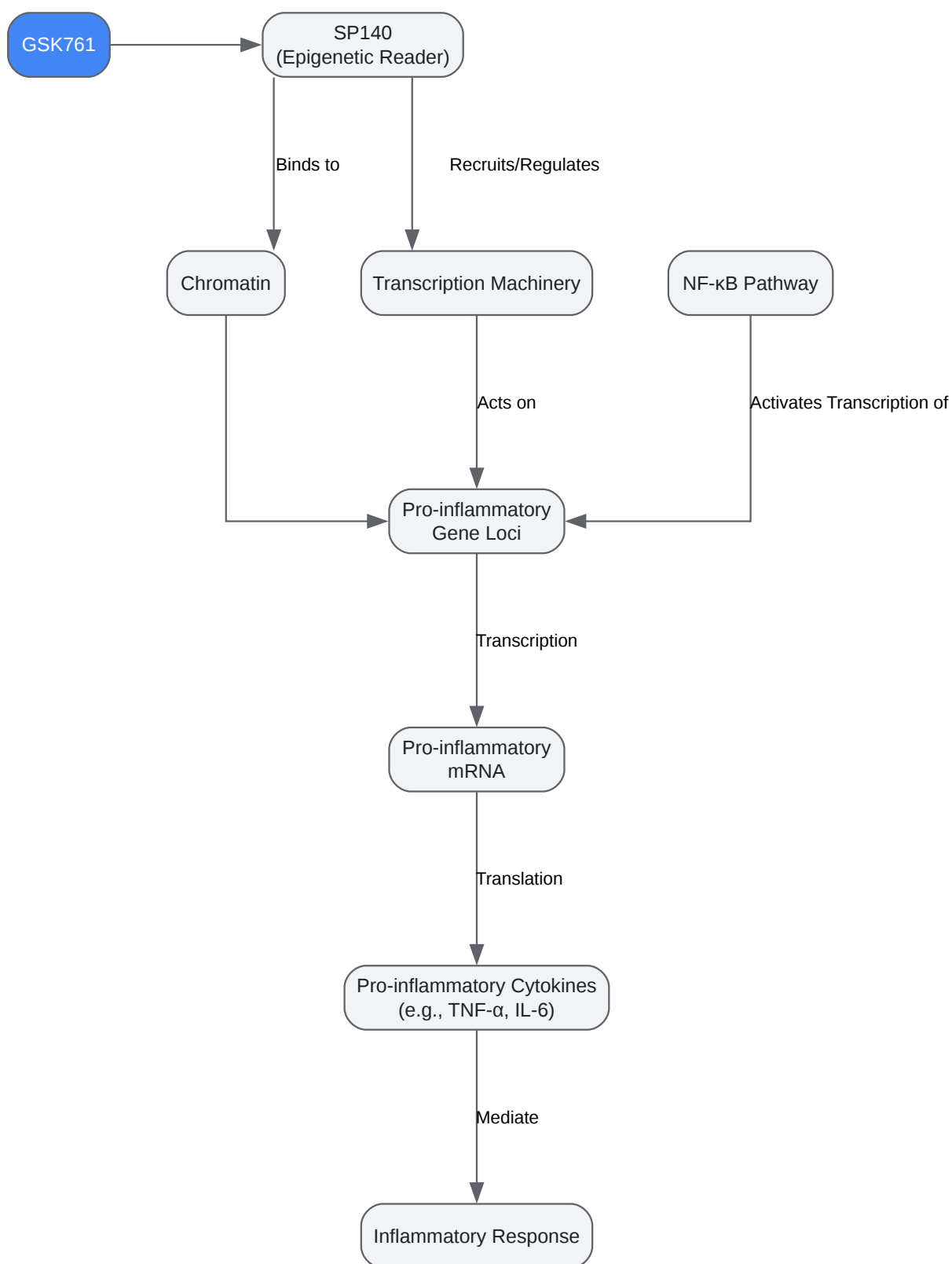
Data Presentation

The following tables summarize the key quantitative data for **GSK761**.

Parameter	Value	Reference
Target	Speckled Protein 140kDa (SP140)	[3]
IC50	77.79 nM	[3]
Binding Confirmation	Binds to SP140 in HuT78 and HEK293 cells	[3]
Effective Concentration Range (in Macrophages)	0.01 - 1.11 μ M (for reduction of pro-inflammatory cytokines)	[2]

Signaling Pathway

GSK761 acts by inhibiting the epigenetic reader function of SP140. In immune cells, SP140 is involved in the transcriptional regulation of genes associated with inflammation. Silencing of SP140 has been shown to up-regulate genes involved in the NF- κ B signaling pathway.[4][5] By inhibiting SP140, **GSK761** is hypothesized to interfere with the transcriptional machinery at pro-inflammatory gene loci, leading to a downstream reduction in the production of inflammatory mediators.



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Caption: Hypothetical signaling pathway of **GSK761** action.

Experimental Protocols

Cell Culture

HuT78 Cells:

- Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
- Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

HEK293 Cells:

- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO₂.
- Sub-culturing: Passage cells at 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of **GSK761** on the viability of HuT78 and HEK293 cells.

Materials:

- HuT78 or HEK293 cells
- Complete growth medium
- **GSK761** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete growth medium. For HuT78 cells, directly seed the suspension culture. For HEK293 cells, allow them to adhere overnight.
- Prepare serial dilutions of **GSK761** in complete growth medium. A suggested starting concentration range is 0.01 μ M to 10 μ M. Include a vehicle control (DMSO at the same final concentration as the highest **GSK761** concentration).
- Remove the medium from the wells (for adherent HEK293 cells) and add 100 μ L of the **GSK761** dilutions or vehicle control. For suspension HuT78 cells, add the dilutions directly to the wells.
- Incubate the plate for 24, 48, or 72 hours at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the effect of **GSK761** on the expression of target pro-inflammatory genes (e.g., TNF- α , IL-6).

Materials:

- HuT78 or HEK293 cells treated with **GSK761** (as in Protocol 1, using 6-well plates)

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
- Real-time PCR instrument

Procedure:

- Treat cells with desired concentrations of **GSK761** or vehicle for a specified time (e.g., 24 hours).
- Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol quantifies the amount of secreted pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant.

Materials:

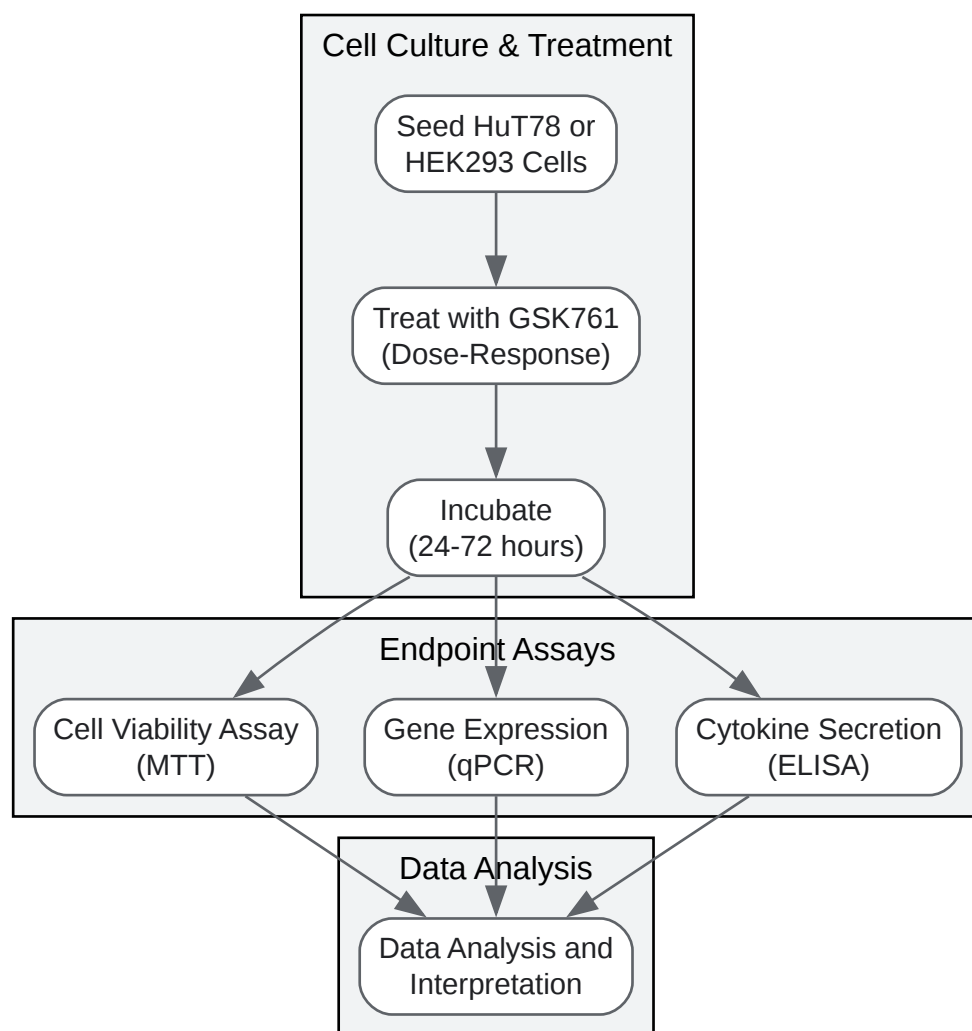
- Supernatant from **GSK761**-treated HuT78 or HEK293 cells
- ELISA kit for the specific cytokine of interest
- Plate reader

Procedure:

- Treat cells with desired concentrations of **GSK761** or vehicle for a specified time (e.g., 24 or 48 hours).
- Collect the cell culture supernatant and centrifuge to remove any cellular debris.
- Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the concentration of the cytokine in the samples based on a standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of **GSK761** on HuT78 and HEK293 cells.



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Caption: General experimental workflow for **GSK761** treatment.

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